Cenicriviroc

HIV Antiretroviral Viral Entry

Cenicriviroc is the most clinically advanced dual CCR2/CCR5 antagonist, with a well-characterized human PK profile (t½ 30–40 h). Unlike Maraviroc, it avoids HIV extracellular redistribution, making it essential for latency reversal and cure-focused assays. It demonstrates superior analgesic efficacy over single-receptor antagonists in neuropathic pain models. Supported by Phase 2b CENTAUR data showing a 2-fold improvement in fibrosis, it is the benchmark tool for NASH and hepatic fibrogenesis research. Procure only when dual CCR2/CCR5 pharmacology is specifically required.

Molecular Formula C41H52N4O4S
Molecular Weight 696.9 g/mol
CAS No. 497223-25-3
Cat. No. B192934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCenicriviroc
CAS497223-25-3
Synonyms(S,E)-8-(4-(2-Butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide;  TAK-652;  TAK652;  TAK 652;  TBR-652;  TBR 652;  TBR652;  Cenicriviroc
Molecular FormulaC41H52N4O4S
Molecular Weight696.9 g/mol
Structural Identifiers
SMILESCCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C
InChIInChI=1S/C41H52N4O4S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+/t50-/m0/s1
InChIKeyPNDKCRDVVKJPKG-WHERJAGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Cenicriviroc (CAS 497223-25-3): Baseline Pharmacological Profile for Research and Procurement Decisions


Cenicriviroc (CVC) is an orally bioavailable, small-molecule dual antagonist of C-C chemokine receptors type 2 (CCR2) and type 5 (CCR5) [1]. It was developed for two primary therapeutic areas: as an antiretroviral agent for HIV infection and as an anti-inflammatory/antifibrotic therapy for nonalcoholic steatohepatitis (NASH) with liver fibrosis [2]. The compound has been evaluated in multiple Phase 2 and Phase 3 clinical trials, demonstrating a safety profile generally comparable to placebo and a plasma half-life ranging from 11–13 hours (HIV-infected subjects) to 30–40 hours (healthy volunteers), enabling once-daily oral dosing [3][4].

Cenicriviroc Procurement: Why In-Class Substitution Is Not Supported by Evidence


Substituting Cenicriviroc with a selective CCR5 antagonist (e.g., Maraviroc) or a selective CCR2 antagonist (e.g., RS504393) in research or clinical protocols is not equivalent. Cenicriviroc's unique dual CCR2/CCR5 blockade profile produces pharmacological outcomes that cannot be replicated by single-receptor antagonists. For instance, Maraviroc causes redistribution of HIV virions into extracellular space, a phenomenon not observed with Cenicriviroc [1]. In neuropathic pain models, dual blockade with Cenicriviroc yielded greater analgesic effects and broader chemokine suppression than either selective antagonist alone [2]. Furthermore, Cenicriviroc's safety and pharmacokinetic profile, including its extended half-life and once-daily dosing feasibility, differentiate it from other dual antagonists like BMS-813160, which has not advanced as far in human clinical testing . These data underscore that Cenicriviroc is not a generic substitute for other CCR modulators; its procurement is justified only when its specific dual-target pharmacology is required.

Cenicriviroc: Quantitative Differentiation Data Against Key Comparators


Cenicriviroc vs. Maraviroc: No Extracellular HIV Redistribution

Cenicriviroc does not cause the extracellular redistribution of HIV observed with the selective CCR5 antagonist Maraviroc, potentially offering a more favorable viral dynamic profile [1]. In vitro experiments with CCR5-tropic HIV-1 BaL showed that Maraviroc (50 nM) increased extracellular virus at 4 hours, while Cenicriviroc (20 nM) did not, and instead resulted in lower intracellular viral DNA levels [1].

HIV Antiretroviral Viral Entry

Cenicriviroc vs. RS504393 & Maraviroc: Superior Analgesic Efficacy in Neuropathic Pain Model

In a rodent chronic constriction injury (CCI) model of neuropathic pain, Cenicriviroc demonstrated greater analgesic efficacy than the selective CCR2 antagonist RS504393 or the selective CCR5 antagonist Maraviroc [1]. A single intrathecal/intraperitoneal injection of Cenicriviroc produced significantly greater pain relief, and it was the only agent to significantly lower spinal levels of multiple chemokines (CCL2, CCL3, CCL4, CCL7) [1].

Neuropathic Pain Analgesia Chemokine Antagonism

Cenicriviroc vs. Placebo: 2-Fold Improvement in Liver Fibrosis in NASH (CENTAUR Phase 2b)

In the Phase 2b CENTAUR trial (N=289) for NASH with fibrosis, Cenicriviroc (150 mg once daily) demonstrated a significant antifibrotic effect compared to placebo after 1 year [1]. While the primary endpoint of steatohepatitis resolution was not met, the key secondary endpoint of fibrosis improvement (≥1 stage) without worsening of steatohepatitis was achieved in 20% of Cenicriviroc-treated subjects versus 10% on placebo (P = 0.02) [1].

NASH Liver Fibrosis Antifibrotic

Cenicriviroc vs. BMS-813160: Comparable Dual CCR2/5 Potency with Superior Human PK Profile

Cenicriviroc exhibits dual CCR2/CCR5 antagonism with IC50 values of 5.9 nM and 0.25–3 nM, respectively, comparable to the dual antagonist BMS-813160 (IC50: 6.2 nM for CCR2, 3.6 nM for CCR5) [1]. However, Cenicriviroc possesses a significantly longer human plasma half-life (30–40 hours in healthy volunteers, enabling once-daily dosing) [2] compared to BMS-813160's reported half-life of approximately 2–3 hours in preclinical species . This pharmacokinetic advantage has supported Cenicriviroc's advancement through multiple Phase 2/3 trials, whereas BMS-813160 remains in earlier-stage investigation .

CCR2 CCR5 Pharmacokinetics

Cenicriviroc vs. Efavirenz: Comparable HIV Virologic Suppression with Favorable Lipid Profile

In a Phase 2b HIV trial, Cenicriviroc (as part of combination antiretroviral therapy) demonstrated virologic suppression comparable to the standard-of-care efavirenz-based regimen [1]. Importantly, Cenicriviroc treatment was associated with a more favorable lipid profile and reductions in systemic inflammation markers [1]. While the trial was not powered for formal non-inferiority, the data indicate that Cenicriviroc provides equivalent antiviral efficacy with a potential metabolic advantage over efavirenz [1].

HIV Antiretroviral Lipid Profile

Cenicriviroc: Optimal Research and Industrial Application Scenarios Based on Evidence


Preclinical Models of Liver Fibrosis and NASH

Cenicriviroc is a first-line tool compound for investigating the role of dual CCR2/CCR5 inhibition in hepatic fibrogenesis. Despite the negative Phase 3 AURORA trial, the Phase 2b CENTAUR data demonstrating a 2-fold increase in fibrosis improvement (20% vs. 10% placebo, P=0.02) [1] provides a strong rationale for its use in rodent NASH and fibrosis models to dissect chemokine-mediated pathways and to benchmark novel antifibrotic candidates.

HIV Entry and Viral Dynamics Studies

In HIV research, Cenicriviroc offers a unique advantage over Maraviroc for studies examining viral redistribution and intracellular DNA dynamics. Its inability to repel HIV into extracellular space [2] makes it the preferred CCR5 antagonist for experiments where minimizing extracellular virion rebound is critical, such as in latency reversal or cure-focused assays.

Neuropathic Pain and Neuroinflammation Research

For investigations into chemokine-driven neuropathic pain, Cenicriviroc is the optimal CCR2/CCR5 antagonist based on direct comparative data showing greater analgesic efficacy than RS504393 or Maraviroc in rodent CCI models [3]. Its broader suppression of spinal chemokines (CCL2-4, CCL7) supports its use as a probe to study the integrated role of CCR2 and CCR5 in pain pathways.

Pharmacokinetic/Pharmacodynamic Modeling of Dual CCR2/5 Antagonists

Cenicriviroc's well-characterized human PK profile (half-life 30-40 hours, enabling once-daily oral dosing) [4] makes it the reference compound for developing PK/PD models of dual CCR2/CCR5 inhibition. It is the most clinically advanced dual antagonist, providing a rich dataset for translational pharmacology studies and for benchmarking next-generation dual antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cenicriviroc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.